4-{4-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}phenyl furan-2-carboxylate
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Overview
Description
4-{4-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}phenyl furan-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of furan and oxadiazole rings, which are known for their significant biological and pharmacological activities. The compound’s structure includes a furan-2-carboxylate group, which is a common motif in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}phenyl furan-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide to form 5-furan-2-yl-1,3,4-oxadiazole-2-thiol . This intermediate can then be reacted with 4-bromophenol in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-{4-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}phenyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
4-{4-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}phenyl furan-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{4-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}phenyl furan-2-carboxylate involves its interaction with specific molecular targets. The furan and oxadiazole rings can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, the compound may inhibit bacterial enzymes, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
5-(Furan-2-yl)-1,3,4-oxadiazole-2-thiol: Similar structure but lacks the phenoxy and carboxylate groups.
Furan-2-carboxylic acid: Contains the furan ring but lacks the oxadiazole and phenoxy groups.
4-Bromophenol: Contains the phenoxy group but lacks the furan and oxadiazole rings.
Uniqueness
4-{4-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}phenyl furan-2-carboxylate is unique due to the combination of furan, oxadiazole, and phenoxy groups in a single molecule
Properties
Molecular Formula |
C23H14N2O6 |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
[4-[4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C23H14N2O6/c26-23(20-4-2-14-28-20)30-18-11-9-17(10-12-18)29-16-7-5-15(6-8-16)21-24-22(31-25-21)19-3-1-13-27-19/h1-14H |
InChI Key |
DNLJYKMXXYZNGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC4=CC=C(C=C4)OC(=O)C5=CC=CO5 |
Origin of Product |
United States |
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